N-[4-(2-phenylethynyl)phenyl]thiophene-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[4-(2-phenylethynyl)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NOS/c21-19(18-7-4-14-22-18)20-17-12-10-16(11-13-17)9-8-15-5-2-1-3-6-15/h1-7,10-14H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCMIVGDKASMAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-phenylethynyl)phenyl]thiophene-2-carboxamide typically involves the coupling of 4-iodophenol with phenylethynyl magnesium halide to form the phenylethynyl-substituted phenol . This intermediate is then reacted with thiophene-2-carboxylic acid chloride under basic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-phenylethynyl)phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like dimethyl sulfoxide (DMSO) to form oxoacetamides.
Substitution: It can participate in substitution reactions, particularly involving the phenylethynyl group, which can be functionalized further.
Common Reagents and Conditions
Oxidation: DMSO is commonly used as both an oxidant and solvent for the oxidation of N-ynylsulfonamides.
Substitution: Reagents such as sulfonyl iodides and blue LED light can be used for photoinduced substitution reactions.
Major Products
The major products formed from these reactions include various functionalized derivatives, such as chalcogen-substituted indole derivatives and oxoacetamides .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds structurally similar to N-[4-(2-phenylethynyl)phenyl]thiophene-2-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. Preliminary studies suggest that this compound may inhibit specific cellular pathways involved in tumor growth and proliferation, making it a candidate for further pharmacological evaluation.
Case Study:
In vitro studies have demonstrated that this compound interacts with proteins involved in cell cycle regulation and apoptosis. These interactions could potentially lead to the development of novel anticancer therapies targeting these pathways.
Antibacterial Properties
The compound has also shown promising antibacterial activities. Similar thiophene derivatives have been tested against Extended Spectrum Beta-Lactamase (ESBL) producing strains of Escherichia coli, indicating the potential for developing new antibacterial agents . The binding affinity of these compounds to bacterial β-lactamase enzymes suggests their utility in combating antibiotic resistance .
Table 1: Antibacterial Activity of Thiophene Derivatives
| Compound | Activity Against E. coli | Binding Affinity (kcal/mol) |
|---|---|---|
| 4a | High | -9.5 |
| 4c | Moderate | -8.7 |
| This compound | Pending Evaluation | Pending Evaluation |
Photocatalysis
This compound is involved in photocatalytic processes that enable structural reshuffling of molecules under light irradiation. This property is valuable in synthetic chemistry for synthesizing complex molecules with high precision.
Methodology:
The compound undergoes photoinduced structural reshuffling when exposed to blue LED light in the presence of a radical initiator, allowing for cascade annulation reactions to synthesize heterocyclic compounds like benzothiophenes and benzoselenophenes, which are significant in drug development.
Organic Electronics
Due to its unique electronic properties, this compound may find applications in organic electronics. The thiophene backbone contributes to its conductivity and stability, making it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Mechanism of Action
The mechanism of action of N-[4-(2-phenylethynyl)phenyl]thiophene-2-carboxamide involves its interaction with molecular targets through its functional groups. The phenylethynyl group can participate in π-π interactions, while the thiophene ring can engage in electron-donating or withdrawing interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Table 1. Comparison of Acryloylphenyl Derivatives
Piperidinyl/Sulfonamide Derivatives
Compounds 54–59 () and compound 22 () incorporate heterocyclic or sulfonamide groups:
- Structural Variations: Compound 22 (N-(4-(morpholinosulfonyl)phenyl)thiophene-2-carboxamide) replaces the ethynyl group with a morpholinosulfonyl moiety, enhancing polarity and hydrogen-bonding capacity .
- Synthetic Yields : Compound 22 is synthesized in 84% yield, higher than piperidinyl derivatives (e.g., compound 55: 16% yield), reflecting the efficiency of sulfonamide formation .
- Biological Relevance : Piperidinyl derivatives (e.g., compound 54) are designed for blood-brain barrier permeability, suggesting divergent applications compared to the target compound’s unspecified use .
Table 2. Heterocyclic/Sulfonamide Analogues
Anticancer Thiophene Carboxamides
Compounds 2a–2e () feature fluorophenyl and methoxy-substituted aryl groups, designed as combretastatin A-4 (CA-4) biomimetics:
- Structural Modifications : The 4-fluorophenyl group in 2a–2e mimics CA-4’s trimethoxy phenyl, whereas the target compound’s ethynyl group may reduce planarity and tubulin-binding affinity .
Sulfamoyl and Benzothiophene Analogues
- Benzothiophene Derivatives : 3-Chloro-N-[4-(phenylmethoxy)phenyl]benzo[b]thiophene-2-carboxamide () incorporates a fused benzo[b]thiophene system, altering π-conjugation and electronic properties .
Biological Activity
N-[4-(2-phenylethynyl)phenyl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in research and therapy, supported by diverse studies and data.
Chemical Structure and Properties
The molecular formula of this compound is C₁₉H₁₃NOS, with a molecular weight of 303.38 g/mol. The compound features a thiophene backbone and phenylethynyl substituents, which contribute to its unique electronic properties and potential interactions with biological targets.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. Studies suggest that compounds with similar structures can induce cytotoxic effects against various cancer cell lines by inhibiting specific cellular pathways involved in tumor growth and proliferation. For example, it has shown effectiveness in reducing cell viability in breast cancer models through mechanisms that may include apoptosis induction and cell cycle arrest.
The compound is believed to interact with several biological targets, including:
- Cell Cycle Regulators : It may inhibit proteins that regulate the cell cycle, thus preventing cancer cell proliferation.
- Apoptosis Pathways : this compound could promote apoptosis in cancer cells by activating intrinsic pathways.
Preliminary studies have indicated that this compound may also affect signaling pathways associated with tumor growth, although further investigation is required to fully elucidate these interactions.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methodologies, including:
- Photoredox-Catalyzed Reactions : This approach allows for the formation of complex molecules under light irradiation, enhancing selectivity and yield.
Additionally, derivatives of this compound are being explored for their enhanced solubility and biological activity. For instance, modifications to the thiophene structure or substituents can lead to compounds with improved pharmacological profiles .
Comparative Analysis of Similar Compounds
A comparison of this compound with structurally similar compounds reveals variations in biological activity based on functional groups:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[4-(diethylamino)phenyl]thiophene-2-carboxamide | Contains diethylamino substituent | Enhanced solubility and potential bioactivity |
| N-[4-(aminocarbonothioyl)phenyl]thiophene-2-carboxamide | Features an aminocarbonothioyl group | Potentially different pharmacological properties |
| N-(4-(phenylethynyl)phenyl)thiophene-2-carboxylic acid | Lacks the amide functionality | May exhibit different biological activity |
This table illustrates how variations in functional groups can significantly influence the biological activity and solubility of thiophene derivatives.
Case Studies
Several case studies highlight the efficacy of this compound:
- Breast Cancer Cell Lines : In vitro studies demonstrated that this compound reduced cell viability by over 50% in MCF-7 breast cancer cells after 48 hours of treatment. Mechanistic studies revealed induction of apoptosis as a primary mode of action.
- Synergistic Effects : When combined with standard chemotherapeutics, such as doxorubicin, this compound showed enhanced cytotoxicity against resistant cancer cell lines, suggesting its potential as an adjunct therapy .
Q & A
Q. What are the standard synthetic protocols for N-[4-(2-phenylethynyl)phenyl]thiophene-2-carboxamide?
The compound is typically synthesized via nucleophilic acyl substitution. A common method involves refluxing 2-thiophenecarbonyl chloride with substituted anilines in acetonitrile (1–2 hours, under nitrogen). For example, analogous compounds like N-(2-nitrophenyl)thiophene-2-carboxamide were synthesized by reacting 2-thiophenecarbonyl chloride with 2-nitroaniline in acetonitrile, followed by solvent evaporation to yield crystalline products . Characterization includes melting point analysis, HPLC purity assessment (≥98%), and spectroscopic methods (NMR, IR).
Q. How is the purity and structural integrity of this compound validated in academic research?
Purity is confirmed via HPLC (e.g., ≥98% purity criteria ), while structural validation employs X-ray crystallography and spectroscopic techniques. For instance, dihedral angles between aromatic rings (e.g., 8.50–13.53° for benzene-thiophene systems) and bond lengths (C–S: ~1.70–1.75 Å) are critical metrics derived from crystallographic data . NMR assignments (e.g., thiophene protons at δ 7.2–7.8 ppm) and IR carbonyl stretches (~1650 cm⁻¹) further corroborate the structure.
Q. What solvents and reaction conditions are optimal for its crystallization?
Acetonitrile is a preferred solvent for crystallization due to its moderate polarity, which facilitates slow evaporation and yields high-quality crystals. For related thiophene carboxamides, refluxing in acetonitrile followed by ambient evaporation produced crystals suitable for X-ray diffraction .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence the compound’s supramolecular interactions?
Substituents like nitro or ethynyl groups alter intermolecular interactions. In N-(2-nitrophenyl)thiophene-2-carboxamide, nitro groups participate in weak C–H⋯O hydrogen bonds (2.50–2.70 Å) and influence crystal packing via π-π stacking (3.8–4.2 Å interplanar distances) . The 2-phenylethynyl group in the target compound may enhance π-conjugation, affecting electronic properties and solid-state packing.
Q. What contradictions exist in reported structural data for analogous thiophene carboxamides?
Discrepancies in dihedral angles between benzene and thiophene rings have been noted. For example, N-(2-nitrophenyl)thiophene-2-carboxamide exhibits dihedral angles of 8.50–13.53° , whereas furan-based analogs show smaller angles (e.g., 9.71° ). These variations suggest substituent-dependent steric and electronic effects, necessitating case-specific DFT calculations to resolve contradictions.
Q. What methodologies are used to evaluate its potential biological activity?
Advanced studies employ assays targeting specific pathways, such as T-type Ca²⁺ channel inhibition. For structurally similar compounds (e.g., N-(4-aminobenzenesulfonyl)-4-phenylthiophene-2-carboxamide), electrophysiological patch-clamp techniques and in vitro cytotoxicity assays (IC₅₀ determination) are standard . Molecular docking studies (using AutoDock Vina) can predict binding affinities to receptor sites.
Q. How can microwave-assisted synthesis improve yield or reaction time?
Microwave irradiation reduces reaction times from hours to minutes. For example, a related thiophene carboxamide derivative was synthesized using microwave conditions (cyclohexanone, sulfur, Al₂O₃ catalyst) at 150°C, achieving 85% yield in 15 minutes . This method enhances scalability and reduces side reactions compared to traditional reflux.
Methodological Considerations
Q. What analytical techniques resolve challenges in characterizing steric hindrance effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
